molecular formula C9H9IO B15066185 4-iodo-2,3-dihydro-1H-inden-1-ol

4-iodo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15066185
M. Wt: 260.07 g/mol
InChI Key: XUCKSCXOFNCXRQ-UHFFFAOYSA-N
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Description

4-iodo-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of an iodine atom attached to the indane ring system, which consists of a fused benzene and cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the iodination of 2,3-dihydro-1H-inden-1-ol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 4-iodo-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

4-iodo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-ol: Lacks the iodine atom, making it less reactive in halogen bonding.

    4-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of iodine, which affects its chemical reactivity and biological activity.

    4-chloro-2,3-dihydro-1H-inden-1-ol:

Uniqueness

4-iodo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its ability to form halogen bonds, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

4-iodo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2

InChI Key

XUCKSCXOFNCXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2I

Origin of Product

United States

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